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Compound of Interest

Compound Name: Ffp-18-am

Cat. No.: B12375120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ffp-18-am is a cell-permeable, amphipathic fluorescent indicator specifically designed for the

quantitative analysis of near-membrane calcium (Ca²⁺) dynamics. Its unique properties allow it

to associate with cellular membranes, providing a powerful tool to investigate localized Ca²⁺

signaling events at the plasma membrane and the interface with organelles such as the

endoplasmic reticulum. This is particularly relevant for studying processes like store-operated

calcium entry (SOCE), receptor-mediated signaling, and exocytosis, where steep and rapid

Ca²⁺ gradients in the sub-membrane region play a critical role.

These application notes provide a comprehensive guide to the use of Ffp-18-am, including its

spectral properties, detailed experimental protocols for quantitative imaging, and data analysis

guidelines.

Properties of Ffp-18-am
Ffp-18-am is the acetoxymethyl ester (AM) form of the fura-2 analog, fura-FFP18. The AM

ester group renders the molecule membrane-permeant, allowing for easy loading into live cells.

Once inside the cell, cytosolic esterases cleave the AM group, trapping the active indicator,

fura-FFP18, at the inner leaflet of the plasma membrane and other intracellular membranes.

Table 1: Key Properties of Ffp-18-am (fura-FFP18)
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Property Value Reference

Chemical Name
fura-FFP18, acetoxymethyl

ester
[1]

CAS Number 348079-15-2

Molecular Formula C₆₂H₈₁N₅O₂₅

Molecular Weight 1296.33 g/mol

Description

Cell-permeable, amphipathic

fluorescent Ca²⁺ indicator for

near-membrane

measurements.

[1]

Excitation (Ca²⁺-free) ~380 nm [2]

Excitation (Ca²⁺-bound) ~340 nm [2]

Emission ~510 nm

Dissociation Constant (Kd)

~150 nM (for membrane-

associated C18-Fura-2, a

similar probe)

[2]

Experimental Protocols
I. Cell Loading with Ffp-18-am
This protocol describes the loading of adherent cells with Ffp-18-am for subsequent

fluorescence microscopy.

Materials:

Ffp-18-am (typically supplied as a solid)

Anhydrous Dimethyl Sulfoxide (DMSO)

Pluronic F-127 (20% solution in DMSO)

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
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Adherent cells cultured on glass-bottom dishes or coverslips

Protocol:

Prepare Stock Solution: Prepare a 1-5 mM stock solution of Ffp-18-am in anhydrous DMSO.

Mix thoroughly by vortexing. Store the stock solution at -20°C, protected from light and

moisture.

Prepare Loading Solution: On the day of the experiment, prepare a loading solution with a

final Ffp-18-am concentration of 1-5 µM in HBSS. To aid in the dispersion of the nonpolar

AM ester in the aqueous buffer, first mix the required volume of the Ffp-18-am stock solution

with an equal volume of 20% Pluronic F-127 solution before diluting to the final concentration

in HBSS. Vortex briefly to mix.

Cell Loading:

Remove the cell culture medium from the dishes.

Wash the cells once with HBSS.

Add the loading solution to the cells and incubate for 30-60 minutes at room temperature

or 37°C. The optimal loading time and temperature may vary depending on the cell type

and should be determined empirically.

De-esterification:

Remove the loading solution.

Wash the cells twice with fresh HBSS to remove any extracellular dye.

Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow

for complete de-esterification of the AM ester by intracellular esterases.

II. Quantitative Ratiometric Imaging of Near-Membrane
Ca²⁺
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This protocol outlines the procedure for acquiring and quantifying near-membrane Ca²⁺ signals

using Ffp-18-am with a fluorescence microscope equipped for ratiometric imaging.

Equipment:

Inverted fluorescence microscope equipped with a xenon arc lamp or a suitable LED light

source.

Excitation filter wheel or monochromator capable of rapidly switching between 340 nm and

380 nm.

Dichroic mirror and emission filter appropriate for Fura-2 imaging (e.g., 400 nm dichroic and

510/40 nm emission filter).

Sensitive cooled CCD or sCMOS camera.

Image acquisition and analysis software capable of ratiometric calculations.

Protocol:

Microscope Setup:

Place the dish with Ffp-18-am loaded cells on the microscope stage.

Focus on the cells and locate a region of interest.

Image Acquisition:

Acquire a background image (without cells) at both 340 nm and 380 nm excitation

wavelengths.

Acquire a time-lapse series of fluorescence images by alternating the excitation

wavelength between 340 nm and 380 nm. The emission is collected at ~510 nm for both

excitation wavelengths. The acquisition frequency will depend on the kinetics of the Ca²⁺

signal being investigated.

Data Analysis:
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Background Subtraction: Subtract the corresponding background image from each raw

fluorescence image.

Ratio Calculation: Calculate the ratio of the fluorescence intensity at 340 nm excitation to

the fluorescence intensity at 380 nm excitation (F₃₄₀/F₃₈₀) for each time point on a pixel-

by-pixel basis.

Calibration (Optional): To convert the ratio values to absolute Ca²⁺ concentrations, a

calibration procedure is required. This typically involves determining the minimum ratio

(Rmin) in the absence of Ca²⁺ (using a Ca²⁺ chelator like EGTA) and the maximum ratio

(Rmax) at saturating Ca²⁺ concentrations (using a Ca²⁺ ionophore like ionomycin). The

intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation:

[Ca²⁺] = Kd * β * [(R - Rmin) / (Rmax - R)]

Where:

Kd is the dissociation constant of the indicator.

β is the ratio of the fluorescence intensity at 380 nm excitation in Ca²⁺-free and Ca²⁺-

bound conditions.

R is the experimentally measured F₃₄₀/F₃₈₀ ratio.

Table 2: Troubleshooting Guide for Ffp-18-am Experiments
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Issue Possible Cause Suggested Solution

Low fluorescence signal
Incomplete loading or de-

esterification.

Increase loading time,

temperature, or Ffp-18-am

concentration. Ensure

sufficient de-esterification time.

Photobleaching.

Reduce excitation light

intensity or exposure time. Use

a neutral density filter.

High background fluorescence
Incomplete removal of

extracellular dye.

Ensure thorough washing after

loading.

Autofluorescence from cells or

medium.

Acquire and subtract a

background image from a

region without cells. Use

phenol red-free medium.

Compartmentalization of the

dye

Dye accumulation in

organelles.

Reduce loading time and

temperature. This is a known

issue with some AM ester

dyes.

Ratio changes are small
Low levels of Ca²⁺ change

near the membrane.
Use a more potent stimulus.

Incorrect filter set.

Verify that the excitation and

emission filters are appropriate

for Fura-2 ratiometry.

Visualization of Signaling Pathways and Workflows
Near-Membrane Calcium Signaling Pathway
The following diagram illustrates a generalized signaling pathway leading to near-membrane

Ca²⁺ elevation, a process that can be monitored using Ffp-18-am.
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Caption: Agonist-induced near-membrane Ca²⁺ signaling pathway.

Experimental Workflow for Quantitative Ffp-18-am
Imaging
This diagram outlines the key steps in performing a quantitative imaging experiment with Ffp-
18-am.
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Caption: Experimental workflow for Ffp-18-am quantitative imaging.
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Applications in Drug Development
The quantitative analysis of near-membrane Ca²⁺ signals using Ffp-18-am is a valuable tool in

various stages of drug development:

Target Identification and Validation: Elucidating the role of specific ion channels and

receptors in Ca²⁺ signaling pathways that are implicated in disease.

High-Throughput Screening (HTS): Screening compound libraries for modulators of receptor-

operated or store-operated Ca²⁺ entry.

Lead Optimization: Characterizing the potency and efficacy of drug candidates that target

specific components of the Ca²⁺ signaling machinery.

Mechanism of Action Studies: Investigating how novel drugs modulate near-membrane Ca²⁺

dynamics to exert their therapeutic effects.

Safety Pharmacology: Assessing the potential off-target effects of drug candidates on Ca²⁺

homeostasis in various cell types.

By providing a means to specifically measure Ca²⁺ in the critical sub-membrane space, Ffp-18-
am offers a more precise and physiologically relevant readout compared to conventional

cytosolic Ca²⁺ indicators, thereby enhancing the quality and predictive power of preclinical drug

discovery assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Quantitative Analysis of Ffp-18-am Fluorescence
Signals: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12375120#quantitative-analysis-of-ffp-18-am-
fluorescence-signals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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